molecular formula C9H12N2O2 B13960280 Isopropyl 6-aminonicotinate CAS No. 827588-24-9

Isopropyl 6-aminonicotinate

Cat. No.: B13960280
CAS No.: 827588-24-9
M. Wt: 180.20 g/mol
InChI Key: YCYCTWVHPGSEFU-UHFFFAOYSA-N
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Description

Isopropyl 6-aminonicotinate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with isopropyl alcohol and the amino group is positioned at the 6th carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-aminonicotinate typically involves the esterification of 6-aminonicotinic acid with isopropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-aminonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 6-aminonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 6-aminonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 6-aminonicotinic acid, which can then participate in various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 6-aminonicotinate is unique due to the presence of both the isopropyl ester and the amino group at the 6th position.

Properties

CAS No.

827588-24-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

propan-2-yl 6-aminopyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6(2)13-9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H2,10,11)

InChI Key

YCYCTWVHPGSEFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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